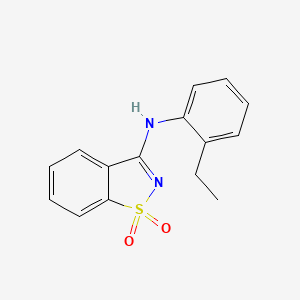

N-(2-乙基苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves strategic condensation reactions, typically employing 2-aminobenzothiazole and suitable aliphatic or aromatic components in the presence of catalysts or reagents to facilitate bond formation and functionalization. For example, the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol was reported for the synthesis of a related compound, showcasing the versatility of 2-aminobenzothiazole derivatives in heterocyclic chemistry (عبدالله محمد عسيري & سلمان أحمد خان, 2010).

Molecular Structure Analysis

Structural analysis of benzisothiazole derivatives reveals the presence of a benzisothiazole core, often functionalized with various substituents that influence the compound's physical and chemical properties. X-ray diffraction methods have been used to elucidate the molecular structures, revealing bond lengths and angles critical for understanding the compound's reactivity and interactions. A study on a related benzisothiazole derivative highlighted the significance of C–N bond lengths and the central amine linkage in determining the molecule's reactivity and potential applications in catalysis (Custódia S. C. Fonseca, 2009).

Chemical Reactions and Properties

Benzisothiazole derivatives participate in various chemical reactions, including condensation, substitution, and redox processes, attributed to the reactive sites on the benzisothiazole ring and substituents. The reactivity can be tailored by modifying the substituents, enabling the synthesis of a wide range of compounds for different applications. Notably, metal-assisted reactions have been explored for benzisothiazole derivatives, demonstrating their potential in catalysis and synthesis of complex molecules (Custódia S. C. Fonseca, 2009).

科学研究应用

晶体结构和反应性

已研究相关苯并异噻唑胺衍生物的晶体结构和反应性,以了解其催化行为和结构特征。例如,通过 X 射线衍射对 3-苄基氨基-1,2-苯并异噻唑 1,1-二氧化物进行结构分析,揭示了与醚假糖基衍生物中 C-N 键长的相似性,提供了对其在催化转移还原中的反应性的见解 (Fonseca, 2009)。

用于二氧化碳监测的荧光探针

已开发基于 N-(2-乙基苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物衍生物的核心结构的创新荧光探针,用于实时监测低二氧化碳水平。这些探针表现出聚集增强发射 (AEE) 特征,并对二氧化碳表现出选择性、快速和迭代响应,使其成为生物和医学应用的潜在工具 (Wang et al., 2015)。

二氧化碳和环氧乙烷的转化

使用二元离子液体的单锅法催化二氧化碳、环氧乙烷和胺转化为 3-芳基-2-恶唑烷酮。该方法展示了协同催化效应,展示了 N-(2-乙基苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物衍生物在碳捕获和利用策略中的潜力 (Wang et al., 2014)。

抗肿瘤特性

已探索苯并噻唑衍生物的抗肿瘤特性,包括与 N-(2-乙基苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物在结构上相关的那些,突出了它们在癌症治疗中的潜力。这些化合物诱导细胞色素 P 450 1A1,并在体外和体内表现出有效的抗肿瘤活性,为临床评估提供了有希望的途径 (Bradshaw et al., 2002)。

属性

IUPAC Name |

N-(2-ethylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-11-7-3-5-9-13(11)16-15-12-8-4-6-10-14(12)20(18,19)17-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQMGFOJIWERFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)